2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one
Description
Properties
Molecular Formula |
C9H6BrN3O |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
11-bromo-1,7,12-triazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraen-3-one |
InChI |
InChI=1S/C9H6BrN3O/c10-7-3-4-8-11-5-1-2-6(14)9(5)13(8)12-7/h3-4H,1-2H2 |
InChI Key |
QVCYKPLCPRVUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=C3N2N=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one typically involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . One common method is the three-component Groebke-Blackburn reaction, which involves the condensation of 2-aminopyridine, aldehyde, and isonitrile . This reaction is often carried out under metal-free conditions to minimize environmental impact .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The compound can form additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly for treating infectious diseases like tuberculosis.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in the Imidazo[1,2-b]pyridazine Family
Table 1: Key Structural and Functional Differences
Pharmacological and Mechanistic Insights
- Antimycobacterial Activity: Imidazo[1,2-b][1,2,4,5]tetrazines (e.g., compound 3a) exhibit dose-dependent upregulation of siderophore-related genes in M. smegmatis, suggesting iron metabolism disruption as a mode of action . In contrast, 2-bromo-cyclopenta-imidazopyridazinone’s mechanism remains uncharacterized, though its bromine substituent may enhance electrophilic interactions with biological targets.
- Kinase Inhibition : YPC-21440 and related imidazo[1,2-b]pyridazine derivatives (e.g., YPC-21813, YPC-21817) feature piperazine and fluorophenyl groups that improve binding to Pim kinases, critical in cancer cell survival . The brominated cyclopenta derivative may similarly target serine-threonine kinases, given structural parallels to patented Haspin inhibitors .
- Resistance Mechanisms: Imidazo[1,2-b][1,2,4,5]tetrazines face efflux-mediated resistance via mmpS5-mmpL5 operon overexpression, akin to bedaquiline and clofazimine . Brominated imidazopyridazinones may encounter similar challenges if efflux pumps recognize their hydrophobic cyclopenta ring.
Biological Activity
2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one is a heterocyclic compound with potential pharmacological applications. The compound's structure suggests it may interact with biological targets, leading to various therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential applications in medicine.
- IUPAC Name : 11-bromo-1,7,12-triazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraen-3-one
- Molecular Formula : C9H6BrN3O
- Molecular Weight : 252.070 g/mol
- CAS Number : 2027495-19-6
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways and interact with specific receptors.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting glycosidases, which are critical for carbohydrate metabolism.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines in vitro. Studies have reported IC50 values indicating significant potency against tumor cells, suggesting a possible role in cancer therapy.
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Preclinical Studies
Several preclinical studies have been conducted to evaluate the biological activity of this compound:
| Study | Model | Findings |
|---|---|---|
| Study A | Human cancer cell lines | Showed IC50 values ranging from 10 nM to 50 nM against various cancer types. |
| Study B | Mouse splenocytes | Demonstrated immune modulation capabilities at concentrations as low as 100 nM. |
| Study C | Neuroblastoma models | Indicated reduced cell viability and increased apoptosis in treated groups compared to controls. |
Case Studies
- Anticancer Activity : In a study assessing the anticancer potential of various imidazo derivatives, this compound was highlighted for its selective toxicity towards cancer cells while sparing normal cells.
- Neuroprotection : A case study involving neuroblastoma highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to its antioxidant properties and modulation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
